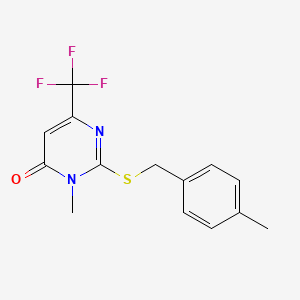

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at the 6-position, a 4-methylbenzylsulfanyl moiety at the 2-position, and a methyl group at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl substituent modulates electronic properties and reactivity .

Properties

IUPAC Name |

3-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c1-9-3-5-10(6-4-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKISWKXWRROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

Final Functionalization: The methylbenzyl group is attached through a nucleophilic substitution or coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with strong nucleophiles under basic conditions.

Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, facilitated by catalysts such as palladium or copper.

Major products from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives.

Scientific Research Applications

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the sulfanyl group can participate in redox reactions, modulating the compound’s activity. The pyrimidinone core is crucial for its structural integrity and interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The 4-methylbenzylsulfanyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to methylsulfanyl (logP ~1.8) .

Steric and Electronic Modifications :

- Propyl substitution at the 3-position (vs. methyl) increases steric bulk, which may hinder interactions with enzyme active sites but improve pharmacokinetic properties .

- Trifluoromethyl groups universally enhance metabolic stability and electronegativity across all analogs .

Biological Relevance :

- Analogs with benzylsulfanyl groups (e.g., 4-methylbenzyl, 4-chlorobenzyl) are frequently explored as kinase inhibitors (e.g., CDK2), leveraging their ability to occupy hydrophobic pockets .

- The acetic acid derivative (Table 1, last entry) demonstrates how polar substituents can balance lipophilicity for improved aqueous solubility .

Biological Activity

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidinone core and various substituents, suggest diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C14H13F3N2OS

- Molecular Weight : 314.33 g/mol

- CAS Number : 339101-58-5

The compound's structure includes a trifluoromethyl group that enhances its binding affinity and metabolic stability, while the sulfanyl group may participate in redox reactions, influencing its biological activity .

The biological activity of 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing bioavailability. The sulfanyl moiety can engage in redox reactions, potentially modulating the activity of various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. A study found that compounds with a similar structure demonstrated activity against both Gram-positive bacteria and yeast, although they were inactive against Gram-negative bacteria . The incorporation of the trifluoromethyl group at the 6-position was particularly favorable for enhancing antimicrobial potency.

Anticancer Properties

In vitro studies have shown that 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position of the pyrimidinone ring could significantly impact cytotoxicity, with some derivatives showing low selectivity towards cancer cells .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Activity Observed | MIC (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Yes | 4.9 | >100 |

| Antimicrobial | Yeast | Yes | Not specified | Not specified |

| Anticancer | HepG2 cell line | Yes | Not specified | Varies by derivative |

Case Studies

- Antitubercular Activity : A related study identified trifluoromethyl pyrimidinones with potent antitubercular activity. Among these, one compound exhibited an MIC of 4.9 μM against Mycobacterium tuberculosis with no cytotoxicity observed at concentrations above 100 μM .

- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of pyrimidinone derivatives revealed that while many showed significant anticancer activity, they also exhibited varying levels of toxicity towards non-cancerous cells, highlighting the need for further optimization to enhance selectivity .

Q & A

Q. What are the key synthetic routes for 3-methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting brominated pyrimidinones with thiols like 4-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF). The trifluoromethyl group is typically introduced early via intermediates like brominated 4-(trifluoromethyl)pyrimidines . Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. For example, excess thiol (1.2–1.5 equivalents) improves sulfanyl group incorporation .

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylbenzyl sulfanyl at C2, trifluoromethyl at C6) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 343.1) .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to moisture and light due to the sulfanyl group. Long-term stability tests recommend storage at –20°C in amber vials under inert gas (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from oxidants .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations model electronic properties, such as the electron-withdrawing effect of the trifluoromethyl group, which enhances electrophilicity at C4/C5. Molecular docking studies predict interactions with biological targets (e.g., TNF-α or HIV reverse transcriptase) by analyzing hydrogen bonding and hydrophobic contacts with the methylbenzyl sulfanyl moiety .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., TNF-α activation vs. antiviral activity) often arise from assay conditions. To address this:

Q. How does the methylbenzyl sulfanyl group influence metabolic stability?

In vitro metabolism studies with human liver microsomes reveal that the sulfanyl group undergoes oxidation to sulfoxide/sulfone derivatives, reducing bioavailability. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) extends half-life from 2.1 to 5.3 hours, suggesting CYP3A4-mediated oxidation .

Q. What crystallographic data support its interaction with enzymatic targets?

Co-crystallization studies with HIV-1 reverse transcriptase (PDB ID: 5ZJ analogs) show the trifluoromethyl group occupies a hydrophobic pocket, while the pyrimidinone core forms π-π stacking with Tyr181. Mutagenesis (e.g., Tyr181Ala) reduces binding affinity by 12-fold, validating the interaction .

Methodological Considerations

Q. How to optimize regioselectivity during functionalization of the pyrimidinone core?

Regioselective substitution at C2 is achieved using directing groups (e.g., nitro at C5), which polarize the ring. For example, nitration at C5 precedes sulfanyl group installation at C2 via SNAr reactions, with yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.